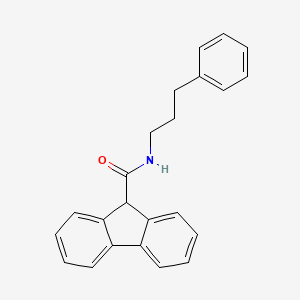

N-(3-phenylpropyl)-9H-fluorene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

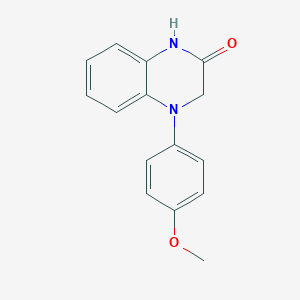

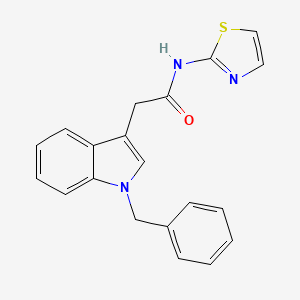

“N-(3-phenylpropyl)-9H-fluorene-9-carboxamide” is likely a complex organic compound. It appears to contain a fluorene backbone, which is a polycyclic aromatic hydrocarbon, with a phenylpropyl group and a carboxamide group attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluorene core, which is a tricyclic aromatic system. The 3-phenylpropyl group would provide additional aromatic character and the carboxamide group would introduce polarity and potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the fluorene and carboxamide groups. Fluorenes can undergo electrophilic aromatic substitution reactions, while carboxamides can participate in various reactions including hydrolysis, reduction, and condensation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both aromatic and polar groups suggests that it might have interesting solubility properties .Aplicaciones Científicas De Investigación

Polyamide Synthesis

Hsiao, Yang, and Lin (1999) explored the synthesis of aromatic polyamides using 9,9-bis[4-(4-carboxyphenoxy)phenyl]fluorene. These polyamides are soluble in organic solvents and form transparent, flexible films with high thermal stability, having glass transition temperatures between 200-303°C and showing significant weight loss only above 450°C (Hsiao, Yang, & Lin, 1999).

Polyimide and Polyamide Development

Yang and Lin (1993) synthesized polyamides and polyimides using 9,9-Bis[4-(p-aminophenoxy)phenyl]fluorene with various aromatic dicarboxylic acids and tetracarboxylic dianhydrides. These materials were amorphous, soluble in polar solvents, and could be used to create transparent films. They exhibited high glass transition temperatures (283-309°C) and showed minimal weight loss up to 460°C (Yang & Lin, 1993).

Solid Phase Synthesis Linker

Henkel and Bayer (1998) reported the use of 9-hydroxy-9-(4-carboxyphenyl)fluorene as a new linker for solid-phase synthesis. This linker showed unique characteristics in loading and cleaving carboxylic acids, with the release of these acids being influenced by the electron-withdrawing effect of the carboxamide group (Henkel & Bayer, 1998).

Novel Polyamides with Electrofluorescence and Electrochromic Properties

Sun et al. (2015) developed novel polyamides incorporating fluorene-based triphenylamine units. These polymers were amorphous, highly soluble, and could be cast into flexible films. They showed excellent thermal stability (glass transition temperatures of 256–316°C) and possessed unique electrofluorescence and electrochromic properties, demonstrating potential for advanced material applications (Sun et al., 2015).

Apoptosis Induction in Cancer Research

Kemnitzer et al. (2009) identified N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide as an apoptosis inducer in cancer cell lines. This compound demonstrated activity in caspase induction and growth inhibition, highlighting its potential in cancer research (Kemnitzer et al., 2009).

Mecanismo De Acción

Target of Action

The primary targets of N-(3-phenylpropyl)-9H-fluorene-9-carboxamide are currently unknown

Biochemical Pathways

It is known that n-acylated aromatic amino acids, a class of compounds to which this compound belongs, can influence various biochemical pathways . For instance, long-chain N-acylated L-phenylalanines can uncouple the uncoupling protein 1 (UPC1)-independent respiration in mitochondria, potentially affecting glucose homeostasis .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-phenylpropyl)-9H-fluorene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c25-23(24-16-8-11-17-9-2-1-3-10-17)22-20-14-6-4-12-18(20)19-13-5-7-15-21(19)22/h1-7,9-10,12-15,22H,8,11,16H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUWMINXMIXZBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2600270.png)

![1-tert-butyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600281.png)

![2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2600283.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2600284.png)

![[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2600285.png)

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600286.png)